molecular formula C18H20N4O3S B10990565 2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide

2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide

Cat. No.: B10990565
M. Wt: 372.4 g/mol
InChI Key: CCNKMULSGQYTQO-UHFFFAOYSA-N
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Description

2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the thiazole ring through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups of the quinazolinone core, potentially forming hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, quinazolinone derivatives are known for their potential as enzyme inhibitors. This compound could be studied for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

Medicinally, this compound may have potential as an anticancer or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The thiazole ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(3-methoxyphenyl)butanamide
  • 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxyacetic acid

Uniqueness

Compared to similar compounds, 2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide is unique due to the presence of both the quinazolinone and thiazole rings. This dual-ring structure may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-propan-2-yl-1,3-thiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C18H20N4O3S/c1-11(2)14-10-26-16(20-14)7-8-19-15(23)9-22-17(24)12-5-3-4-6-13(12)21-18(22)25/h3-6,10-11H,7-9H2,1-2H3,(H,19,23)(H,21,25)

InChI Key

CCNKMULSGQYTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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